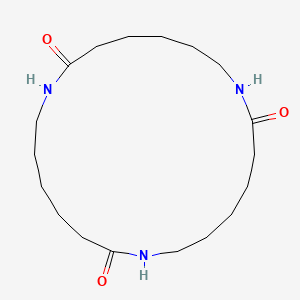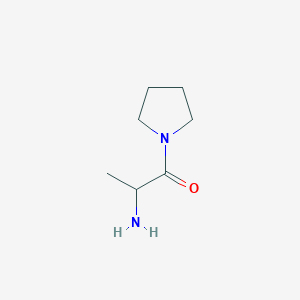
中间四(4-三氟甲基苯基)卟啉
描述
Meso-Tetra(4-trifluoromethylphenyl) porphine is a synthetic porphyrin compound with the chemical formula C48H26F12N4 and a molecular weight of 886.73 g/mol . Porphyrins are a class of organic compounds, characterized by a large, aromatic macrocycle composed of four pyrrole subunits interconnected via methine bridges. This specific porphyrin derivative is notable for its four trifluoromethylphenyl groups attached at the meso positions of the porphyrin ring, which impart unique chemical and physical properties .
科学研究应用
Meso-Tetra(4-trifluoromethylphenyl) porphine has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions due to its ability to stabilize reactive intermediates.
Biology: Employed in studies of enzyme mimetics and as a model compound for heme proteins.
Medicine: Investigated for its potential in photodynamic therapy (PDT) for cancer treatment.
Industry: Utilized in the development of sensors and electronic devices due to its photoconductive properties.
未来方向
Porphyrin macrocycles and their supramolecular nanoassemblies, like Meso-Tetra(4-trifluoromethylphenyl) porphine, are being widely explored in energy harvesting, sensor development, catalysis, and medicine . Their potential as efficient functional layers for sensing devices and biomimetic nanoarchitectures is also being investigated .
作用机制
Target of Action
Meso-Tetra(4-trifluoromethylphenyl) porphine, a type of porphyrin macrocycle, primarily targets light-induced charge separation and electron/energy transfer properties . These targets play a crucial role in energy harvesting, sensor development, catalysis, and medicine .
Mode of Action
The compound interacts with its targets through a process known as self-assembly . This interaction results in the formation of photoresponsive porphyrin nanotubes . The photoconductivity of these nanotubes is determined to be as high as 3.1 × 10 −4 S m −1 .
Biochemical Pathways
The affected pathways involve light harvesting, energy transformation, and electron transport . The downstream effects include the generation of a stronger internal electric field for boosting charge separation and transfer, an increase in the specific surface area for providing more active sites, and a narrowing of the band gap to enhance visible light absorption .
Pharmacokinetics
The compound’s molecular weight is 88673 , which may influence its absorption, distribution, metabolism, and excretion, and thus its bioavailability.
Result of Action
The molecular and cellular effects of the compound’s action include the formation of hollow tubular nanostructures with open ends . These structures have a length of 0.4–0.8 μm, an inner diameter of 7–15 nm, and an outer diameter of 30–70 nm . The compound’s action also results in high photoconductive activity .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the presence of iodine vapor and salicylate anions down to the millimolar range can affect the sensor properties of the porphyrin nanotubes . .
生化分析
Biochemical Properties
Meso-Tetra(4-trifluoromethylphenyl) porphine can form self-assembled nanostructures, which are being widely explored in energy harvesting, sensor development, catalysis, and medicine because of their light-induced charge separation and electron/energy transfer properties
Cellular Effects
It has been suggested that it may be transported into cancer cells, potentially influencing cell function
Molecular Mechanism
It is known to form nanostructures that exhibit photoconductivity , suggesting it may interact with biomolecules and influence gene expression
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Meso-Tetra(4-trifluoromethylphenyl) porphine typically involves the condensation of pyrrole with 4-trifluoromethylbenzaldehyde under acidic conditions. The reaction is carried out in the presence of a Lewis acid catalyst, such as boron trifluoride etherate, to facilitate the formation of the porphyrin macrocycle . The reaction mixture is then subjected to oxidation using an oxidizing agent like DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) to yield the desired porphyrin compound .
Industrial Production Methods
Industrial production of Meso-Tetra(4-trifluoromethylphenyl) porphine follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is purified using techniques such as column chromatography and recrystallization .
化学反应分析
Types of Reactions
Meso-Tetra(4-trifluoromethylphenyl) porphine undergoes various chemical reactions, including:
Oxidation: The porphyrin ring can be oxidized to form porphyrin dications or other oxidized derivatives.
Reduction: The compound can be reduced to form metalloporphyrins when reacted with metal salts.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include DDQ and ferric chloride.
Reduction: Metal salts such as zinc acetate or cobalt chloride are used for metalloporphyrin formation.
Substitution: Nucleophiles like amines or thiols can react with the trifluoromethyl groups under basic conditions.
Major Products
Oxidation: Oxidized porphyrin derivatives.
Reduction: Metalloporphyrins.
Substitution: Substituted porphyrin derivatives.
相似化合物的比较
Similar Compounds
Meso-Tetra(4-sulfonatophenyl) porphine: Water-soluble and used in similar applications such as PDT and sensor development.
Meso-Tetra(4-carboxyphenyl) porphine: Known for its use in biological studies and as a photosensitizer.
Meso-Tetra(4-pyridyl) porphine: Utilized in the development of supramolecular assemblies and nanostructures.
Uniqueness
Meso-Tetra(4-trifluoromethylphenyl) porphine is unique due to its trifluoromethyl groups, which enhance its electron-withdrawing properties and stability. This makes it particularly effective in applications requiring high oxidative stability and photoconductivity .
属性
IUPAC Name |
5,10,15,20-tetrakis[4-(trifluoromethyl)phenyl]-21,23-dihydroporphyrin | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H26F12N4/c49-45(50,51)29-9-1-25(2-10-29)41-33-17-19-35(61-33)42(26-3-11-30(12-4-26)46(52,53)54)37-21-23-39(63-37)44(28-7-15-32(16-8-28)48(58,59)60)40-24-22-38(64-40)43(36-20-18-34(41)62-36)27-5-13-31(14-6-27)47(55,56)57/h1-24,61,64H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKISIYIWFSIZIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=C(C=C7)C(F)(F)F)C8=CC=C(C=C8)C(F)(F)F)C=C4)C9=CC=C(C=C9)C(F)(F)F)N3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H26F12N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
886.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![2-[2-[2-Chloro-3-[(1,3-dihydro-1,3,3-trimethyl-2 h-indol-2-ylidene) ethylidene]-1-cyclohexen-1-yl]ethenyl]-1,3,3-trimethylindolium iodide](/img/structure/B3144909.png)


![2-[(3,5-Ditert-butyl-2-hydroxyphenyl)methylamino]propanoic acid](/img/structure/B3144922.png)






